Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate
Description
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate (CAS: 1155408-24-4, MDL: MFCD27578733) is a fluorinated benzoate ester featuring a para-substituted 4-(methoxycarbonyl)phenyl group at position 4 and a fluorine atom at position 3 of the central benzene ring. Its molecular formula is C₁₆H₁₃FO₄, with a molecular weight of 288.27 g/mol. This compound is structurally characterized by two ester moieties and a fluorine atom, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)13-8-7-12(9-14(13)17)16(19)21-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPKOAATCRICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF) as solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or acidic conditions.
Major Products
Substitution: Various substituted biphenyl derivatives.
Reduction: Corresponding alcohols.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and liquid crystals.
Analytical Chemistry: Employed as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:
Methyl 4-((4-(trifluoromethyl)phenyl)ethynyl)benzoate (Compound 34, CAS: Not provided)
- Structure : Features an ethynyl linker between the central benzene ring and a 4-(trifluoromethyl)phenyl group.
- Synthesis: Prepared via a gold-catalyzed oxidative Sonogashira coupling between 4-(trifluoromethyl)phenylacetylene and 4-(methoxycarbonyl)phenylboronic acid, yielding 45% after purification .
- Key Differences : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the methoxycarbonyl group in the target compound. The ethynyl spacer may increase conjugation and rigidity.
Methyl (E/Z)-4-(3,3,3-trifluoro-2-(methoxycarbonyl)prop-1-en-1-yl)benzoate (CAS: Not provided)
- Structure : Contains a trifluoropropenyl group attached to the benzene ring, with E/Z isomerism due to the double bond.
- Characterization: HRMS confirmed a molecular ion at m/z 288.0852 [M+H]⁺, matching C₁₃H₁₃F₃NO₃. IR data (1724 cm⁻¹) indicates ester carbonyl stretching .
Methyl 3-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate (CAS: 1820639-90-4)
- Structure : Differs in the substitution pattern of the distal phenyl ring, which has methoxy and methoxycarbonyl groups at positions 3 and 5.
- Molecular Formula : C₁₇H₁₅FO₅ (MW: 318.30 g/mol). The additional methoxy group increases hydrophilicity compared to the target compound .
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS: 1381944-35-9)
Physical and Chemical Properties
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The fluorine atom and methoxycarbonyl group in the target compound enhance electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution.
Biological Activity
Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate, with the molecular formula C16H13FO4, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of a fluoro and methoxycarbonyl group, contribute to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 288.27 g/mol
- CAS Number : 1155408-24-4
- Structure : The compound features a benzoate core substituted with a 3-fluoro group and a methoxycarbonyl group on the para-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro substituent may enhance lipophilicity, facilitating membrane penetration and receptor binding. The methoxycarbonyl group can participate in hydrogen bonding, further stabilizing interactions with target proteins.
Enzyme Inhibition
Research indicates that this compound can serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is crucial for cell growth and differentiation .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. A study involving pancreatic cancer cells revealed that the compound reduced cell proliferation and induced apoptosis through the modulation of polyamine levels .
Case Studies
-
Pancreatic Cancer Research :
- Objective : To evaluate the efficacy of this compound in inhibiting pancreatic cancer cell growth.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound demonstrated an IC50 value of approximately 10 μM, indicating potent inhibitory effects on cell growth .
-
Enzyme Activity Assays :
- Objective : To determine the inhibitory effect on ODC activity.
- Methodology : Enzyme assays were conducted using purified ODC and varying concentrations of the compound.
- Results : The compound inhibited ODC activity with an IC50 value of 5 μM, suggesting its potential as a therapeutic agent against diseases associated with polyamine dysregulation .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~10 | ODC inhibition; anticancer activity |
| Methyl 4-fluorobenzoate | ~30 | General enzyme inhibition |
| Methyl 3-nitrobenzoate | ~25 | Reactive oxygen species generation |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate, and what challenges arise during purification?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety. For example, coupling 3-fluoro-4-bromobenzoate with 4-(methoxycarbonyl)phenylboronic acid under palladium catalysis .
- Step 2: Esterification or transesterification to install the methyl ester groups. This may require acid catalysts (e.g., H₂SO₄) or base conditions (e.g., K₂CO₃ in methanol) .
- Challenges:
- Regioselectivity: Ensuring proper substitution patterns during coupling reactions.
- Purification: Silica gel chromatography is often required due to byproducts from incomplete reactions. Reverse-phase HPLC may improve purity for biological studies .
Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 318.08 for C₁₇H₁₃FO₄⁺) .
- X-ray Crystallography: Resolves bond angles and spatial arrangement of substituents. For example, similar benzoate derivatives exhibit coplanar aromatic rings with dihedral angles <10° .
Advanced Research Questions
Q. How do electronic effects of the fluorine and methoxycarbonyl substituents influence reactivity in cross-coupling or biological interactions?
Methodological Answer:
- Fluorine Substituent:
- Electron-withdrawing effect: Activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
- Lipophilicity: Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Methoxycarbonyl Group:
- Steric hindrance: The bulky group may hinder π-π stacking in enzyme binding pockets.
- Hydrogen bonding: The carbonyl oxygen can act as a hydrogen bond acceptor in target proteins .
- Experimental Validation:
- Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., Cl, CF₃) and compare IC₅₀ values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation:
- Replicate assays under standardized conditions (e.g., ATP levels, pH, temperature).
- Control experiments: Use reference compounds (e.g., known kinase inhibitors) to validate assay reliability .
- Advanced Analytics:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) to eliminate false positives from fluorescence-based assays .
- Metabolomic Profiling: Identify off-target effects using LC-MS to detect metabolite shifts in treated cell lines .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model binding poses in enzymes (e.g., kinases, cytochrome P450). Focus on key residues (e.g., ATP-binding pocket lysines) .
- Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, reducing oxidative metabolism .
- MD Simulations:
- Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
